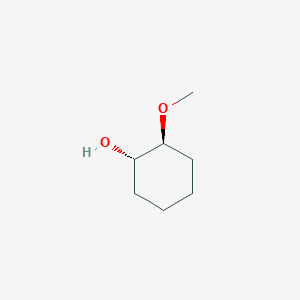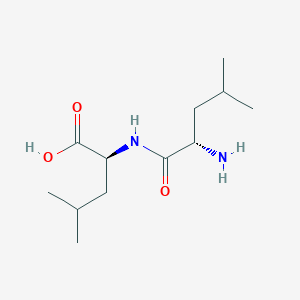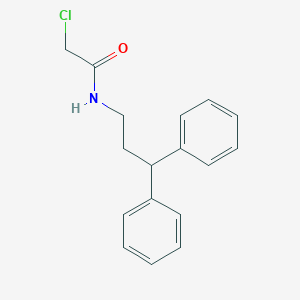
tris(dibenzylideneacetona)dipalladio-cloroformo
Descripción general
Descripción
Tris(dibenylideneacetone)dipalladium-chloroform is an organopalladium compound widely used in organic synthesis as a catalyst. It is a complex of palladium (0) with dibenzylideneacetone ligands and chloroform. The compound is known for its high reactivity and ability to facilitate various palladium-mediated transformations .
Aplicaciones Científicas De Investigación
Tris(dibenylideneacetone)dipalladium-chloroform has numerous applications in scientific research :
Chemistry: Used as a catalyst in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the preparation of anticancer agents and other therapeutic compounds.
Industry: Applied in the production of semiconducting polymers and materials for electronic devices.
Mecanismo De Acción
Target of Action
Tris(dibenzylideneacetone)dipalladium-chloroform, also known as Pd2(dba)3, is an organopalladium compound that primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a major oncogenic transcription factor that is constitutively activated in many types of human cancers .
Mode of Action
The compound interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the normal functioning of STAT3, leading to changes in the transcription of genes that are regulated by this transcription factor .
Biochemical Pathways
The inhibition of STAT3 by Tris(dibenzylideneacetone)dipalladium-chloroform affects several biochemical pathways. It has been shown to inhibit the activation of MAPK, Akt, STAT3, and phospho-S6 kinase , and downregulate the expression of N-myristoyltransferase-1 . These pathways play crucial roles in cell proliferation and survival, and their inhibition can lead to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
It is known that the compound is a dark-purple/brown solid that is modestly soluble in organic solvents . This suggests that its bioavailability may be influenced by factors such as solubility and stability in biological fluids.
Result of Action
The inhibition of STAT3 by Tris(dibenzylideneacetone)dipalladium-chloroform leads to a decrease in cell viability and an increase in apoptosis . This results in the abrogation of tumor progression in preclinical models of hepatocellular carcinoma and multiple myeloma .
Action Environment
The action of Tris(dibenzylideneacetone)dipalladium-chloroform can be influenced by various environmental factors. For instance, the compound is commonly recrystallized from chloroform, suggesting that its stability and efficacy may be affected by the presence of this solvent .
Análisis Bioquímico
Biochemical Properties
Tris(dibenzylideneacetone)dipalladium-chloroform has been found to interact with various enzymes and proteins, particularly the STAT3 signaling pathway . The compound elevates the expression of SHP2, a protein tyrosine phosphatase involved in several cellular processes .
Cellular Effects
The compound has been shown to influence cell function by inhibiting cell proliferation, migration, and invasion . It also has an impact on cell signaling pathways, particularly the STAT3 signaling pathway, which plays a crucial role in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Tris(dibenzylideneacetone)dipalladium-chloroform exerts its effects by binding to the STAT3 protein and inhibiting its activity . This leads to changes in gene expression and can affect various cellular processes .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Tris(dibenzylideneacetone)dipalladium-chloroform at different dosages in animal models are currently being studied. Early results suggest that the compound may have a threshold effect, with toxic or adverse effects observed at high doses .
Metabolic Pathways
Tris(dibenzylideneacetone)dipalladium-chloroform is involved in several metabolic pathways, particularly those involving the STAT3 protein . The compound may also interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that the compound may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of Tris(dibenzylideneacetone)dipalladium-chloroform and its effects on activity or function are currently being studied. Early results suggest that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tris(dibenylideneacetone)dipalladium-chloroform typically involves the reaction of palladium salts with dibenzylideneacetone ligands. One common method includes the following steps :
Preparation of Li2PdCl4 Solution: Dissolve palladium(II) chloride and lithium chloride in ethanol under a nitrogen atmosphere and stir overnight.
Formation of the Adduct: Add dibenzylideneacetone, ethanol, chloroform, and sodium acetate to the Li2PdCl4 solution. Stir the mixture at a controlled temperature (around 50-53°C) for a specified duration.
Isolation of the Product: Cool the reaction mixture, filter, and wash the product with deionized water and ethanol. Dry the product under vacuum to obtain the Tris(dibenylideneacetone)dipalladium-chloroform.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Tris(dibenylideneacetone)dipalladium-chloroform undergoes various types of reactions, including:
Oxidative Addition: The compound facilitates the oxidative addition of aryl halides.
Reductive Elimination: It promotes reductive elimination reactions to form carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: The compound is involved in substitution reactions where ligands are exchanged.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Uses aryl halides and boronic acids under basic conditions.
Heck Coupling: Involves aryl halides and alkenes in the presence of a base.
Buchwald-Hartwig Amination: Utilizes aryl halides and amines with a base.
Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, and arylamines .
Comparación Con Compuestos Similares
Bis(dibenzylideneacetone)palladium (0): Another palladium (0) complex with similar catalytic properties.
Tetrakis(triphenylphosphine)palladium (0): A palladium (0) complex used in similar cross-coupling reactions.
Uniqueness: Tris(dibenylideneacetone)dipalladium-chloroform is unique due to its high reactivity and ability to facilitate a wide range of palladium-mediated transformations. Its chloroform adduct form enhances its solubility and stability in organic solvents, making it a versatile and effective catalyst in various synthetic applications[6][6].
Propiedades
IUPAC Name |
chloroform;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;;/b3*13-11+,14-12+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAMMBFJMYMQTO-FNEBRGMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H43Cl3O3Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452403 | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52522-40-4 | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, compd. with trichloromethane (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)
